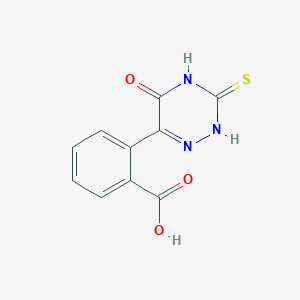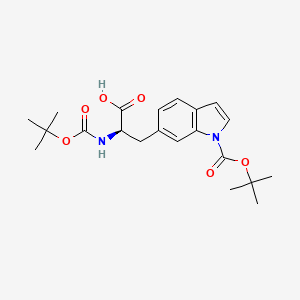
(R)-3-(1-(tert-Butoxycarbonyl)-1H-indol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(1-(tert-Butoxycarbonyl)-1H-indol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a compound that features tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound’s structure includes an indole ring, which is a significant scaffold in medicinal chemistry due to its presence in many biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often involve the use of tert-butyl chloroformate (Boc-Cl) as the Boc source, along with a base such as triethylamine (TEA) to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of such compounds may involve large-scale flow chemistry techniques. These methods provide better control over reaction parameters, leading to higher yields and purity of the final product. The use of continuous flow reactors allows for the precise introduction of reagents and efficient heat management, which are crucial for the successful synthesis of complex molecules .
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(1-(tert-Butoxycarbonyl)-1H-indol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to remove the Boc protecting groups, revealing the free amine functionalities.
Substitution: The Boc groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used.
Substitution: Reagents like trifluoroacetic acid (TFA) are often used to remove Boc groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to various oxidized derivatives, while reduction typically yields the free amine forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-(1-(tert-Butoxycarbonyl)-1H-indol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine groups make it a valuable building block for constructing peptides and other nitrogen-containing compounds .
Biology
In biological research, the compound can be used to study the role of indole derivatives in biological systems. The indole ring is a key structural motif in many natural products and pharmaceuticals, making this compound useful for probing biological pathways and mechanisms .
Medicine
In medicinal chemistry, ®-3-(1-(tert-Butoxycarbonyl)-1H-indol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid serves as a precursor for the development of new drugs. Its structure can be modified to create analogs with potential therapeutic properties .
Industry
Industrially, the compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable component in various chemical manufacturing processes .
Wirkmechanismus
The mechanism of action of ®-3-(1-(tert-Butoxycarbonyl)-1H-indol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its ability to act as a protected intermediate. The Boc groups protect the amine functionalities during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amines can interact with molecular targets, such as enzymes or receptors, to exert their effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-(1-(tert-Butoxycarbonyl)-1H-indol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid: Features Boc-protected amines and an indole ring.
®-3-(1-(tert-Butoxycarbonyl)-1H-indol-6-yl)-2-amino-propanoic acid: Similar structure but with only one Boc group.
®-3-(1H-indol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid: Lacks one Boc group compared to the target compound.
Uniqueness
The uniqueness of ®-3-(1-(tert-Butoxycarbonyl)-1H-indol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid lies in its dual Boc protection, which provides enhanced stability and selectivity during chemical reactions. This makes it particularly useful in complex synthetic pathways where selective protection and deprotection are crucial .
Eigenschaften
Molekularformel |
C21H28N2O6 |
|---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-6-yl]propanoic acid |
InChI |
InChI=1S/C21H28N2O6/c1-20(2,3)28-18(26)22-15(17(24)25)11-13-7-8-14-9-10-23(16(14)12-13)19(27)29-21(4,5)6/h7-10,12,15H,11H2,1-6H3,(H,22,26)(H,24,25)/t15-/m1/s1 |
InChI-Schlüssel |
BNTRZXJDCVNEFQ-OAHLLOKOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC2=C(C=C1)C=CN2C(=O)OC(C)(C)C)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)C=CN2C(=O)OC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone](/img/structure/B12939939.png)
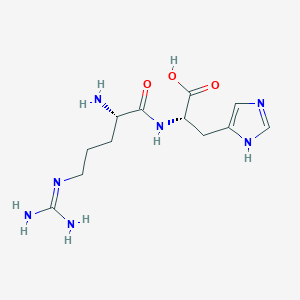
![(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B12939950.png)

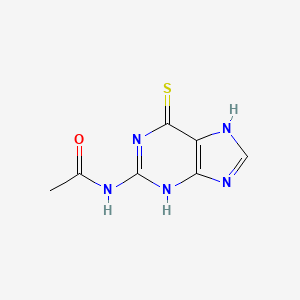


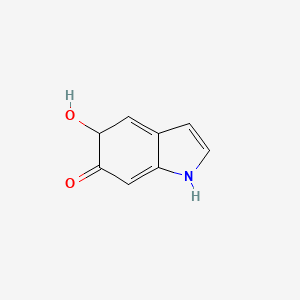


![Benzoic acid, 3-[3-(4-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12940011.png)
![2',7'-Dibromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12940023.png)
